![molecular formula C9H9F3N2O2 B6209101 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 2059955-30-3](/img/no-structure.png)
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
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Description
Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves the condensation of 2-cyanopyridine with trifluoroacetaldehyde followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-cyanopyridine", "trifluoroacetaldehyde", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine (1.0 equiv) and trifluoroacetaldehyde (1.2 equiv) in acetic acid and add sodium hydroxide (1.5 equiv) to the mixture.", "Step 2: Heat the mixture at reflux for 24 hours.", "Step 3: Cool the mixture to room temperature and add water to the mixture.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of acetic acid and water and add hydrogen peroxide (1.5 equiv) to the mixture.", "Step 7: Heat the mixture at reflux for 6 hours.", "Step 8: Cool the mixture to room temperature and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product." ] } | |
CAS RN |
2059955-30-3 |
Product Name |
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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